N-(3,4-Dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
N-(3,4-Dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
Brand Name:
Vulcanchem
CAS No.:
364748-10-7
VCID:
VC0367049
InChI:
InChI=1S/C19H21N3O2/c1-4-11-22-16-8-6-5-7-15(16)21-19(22)20-13-14-9-10-17(23-2)18(12-14)24-3/h4-10,12H,1,11,13H2,2-3H3,(H,20,21)
SMILES:
COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2CC=C)OC
Molecular Formula:
C19H21N3O2
Molecular Weight:
323.4g/mol
N-(3,4-Dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
CAS No.: 364748-10-7
Main Products
VCID: VC0367049
Molecular Formula: C19H21N3O2
Molecular Weight: 323.4g/mol
CAS No. | 364748-10-7 |
---|---|
Product Name | N-(3,4-Dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine |
Molecular Formula | C19H21N3O2 |
Molecular Weight | 323.4g/mol |
IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine |
Standard InChI | InChI=1S/C19H21N3O2/c1-4-11-22-16-8-6-5-7-15(16)21-19(22)20-13-14-9-10-17(23-2)18(12-14)24-3/h4-10,12H,1,11,13H2,2-3H3,(H,20,21) |
Standard InChIKey | HAKWMIGCQDRCLJ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2CC=C)OC |
Canonical SMILES | COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2CC=C)OC |
PubChem Compound | 877918 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume